molecular formula C19H12N4O4S2 B11569363 N'-[(E)-[5-(1,3-Benzothiazol-2-ylsulfanyl)furan-2-YL]methylidene]-3-nitrobenzohydrazide

N'-[(E)-[5-(1,3-Benzothiazol-2-ylsulfanyl)furan-2-YL]methylidene]-3-nitrobenzohydrazide

Cat. No.: B11569363
M. Wt: 424.5 g/mol
InChI Key: VIQFUPBZALEMCG-RGVLZGJSSA-N
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Description

N’-[(E)-[5-(1,3-Benzothiazol-2-ylsulfanyl)furan-2-YL]methylidene]-3-nitrobenzohydrazide is a complex organic compound that has garnered interest in the field of medicinal chemistry. This compound is known for its potential anticonvulsant properties and has been studied for its interactions with various molecular targets related to epilepsy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[5-(1,3-Benzothiazol-2-ylsulfanyl)furan-2-YL]methylidene]-3-nitrobenzohydrazide typically involves the condensation of 5-(1,3-benzothiazol-2-ylsulfanyl)furan-2-carbaldehyde with 3-nitrobenzohydrazide. The reaction is often carried out in the presence of a suitable solvent such as ethanol or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[5-(1,3-Benzothiazol-2-ylsulfanyl)furan-2-YL]methylidene]-3-nitrobenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-[5-(1,3-Benzothiazol-2-ylsulfanyl)furan-2-YL]methylidene]-3-nitrobenzohydrazide involves its interaction with molecular targets such as GABA (A) alpha-1, glutamate, and GABA (A) delta receptors. These interactions can modulate neuronal excitability and reduce seizure activity. The compound also shows good binding properties with the Na/H exchanger, which may contribute to its anticonvulsant effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole
  • 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazide
  • N’-(1,3-benzothiazol-2-yl)-arylamides

Uniqueness

N’-[(E)-[5-(1,3-Benzothiazol-2-ylsulfanyl)furan-2-YL]methylidene]-3-nitrobenzohydrazide stands out due to its unique combination of a benzothiazole moiety with a furan ring and a nitrobenzohydrazide group. This structural arrangement contributes to its distinct pharmacological profile and potential therapeutic applications .

Properties

Molecular Formula

C19H12N4O4S2

Molecular Weight

424.5 g/mol

IUPAC Name

N-[(E)-[5-(1,3-benzothiazol-2-ylsulfanyl)furan-2-yl]methylideneamino]-3-nitrobenzamide

InChI

InChI=1S/C19H12N4O4S2/c24-18(12-4-3-5-13(10-12)23(25)26)22-20-11-14-8-9-17(27-14)29-19-21-15-6-1-2-7-16(15)28-19/h1-11H,(H,22,24)/b20-11+

InChI Key

VIQFUPBZALEMCG-RGVLZGJSSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)SC3=CC=C(O3)/C=N/NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC3=CC=C(O3)C=NNC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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